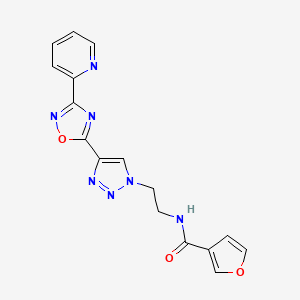![molecular formula C25H24N4O3S B2950887 N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-01-4](/img/structure/B2950887.png)
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide, commonly known as BSQ, is a chemical compound that belongs to the class of quinoline-based sulfonamides. BSQ has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The exact mechanism of action of BSQ is not fully understood. However, it is believed that BSQ exerts its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in cancer growth, inflammation, and bacterial infection. BSQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. In addition, BSQ has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
BSQ has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, BSQ has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
実験室実験の利点と制限
One of the main advantages of BSQ is its broad-spectrum activity against various diseases such as cancer, inflammation, and bacterial infection. BSQ has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of BSQ is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of BSQ. One direction is to optimize the synthesis method of BSQ to obtain a higher yield of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BSQ in animal models to determine its efficacy and toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of BSQ and to identify potential drug targets. Finally, the development of novel BSQ derivatives with improved solubility and bioavailability is also an important direction for future research.
合成法
BSQ can be synthesized by reacting 4-aminophenylsulfonamide with 2-chloro-4-nitropyridine to form 2-(4-nitrophenylsulfonamido)pyridine. This intermediate is then reacted with 4-chloroquinoline-2-carboxylic acid to form BSQ. The synthesis of BSQ is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the final product.
科学的研究の応用
BSQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. BSQ has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, BSQ has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-3-17(2)29-33(31,32)20-10-8-19(9-11-20)27-25(30)22-16-24(18-12-14-26-15-13-18)28-23-7-5-4-6-21(22)23/h4-17,29H,3H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLACGMJGIMFXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2950804.png)
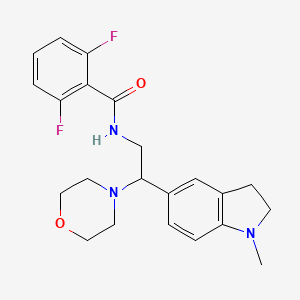
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950811.png)

![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)
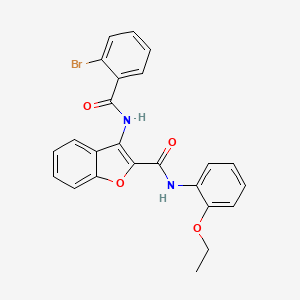
![11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2950817.png)
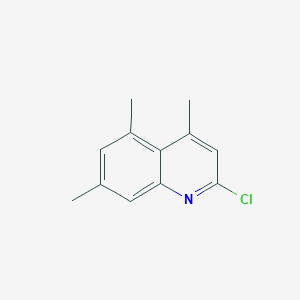
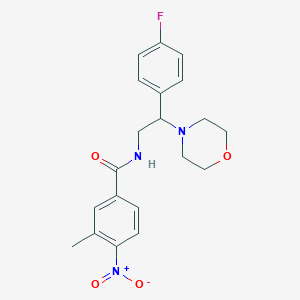


![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950825.png)
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2950826.png)
